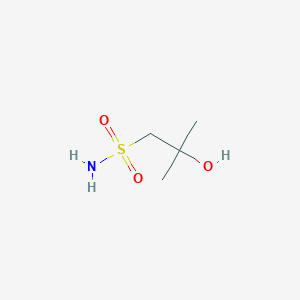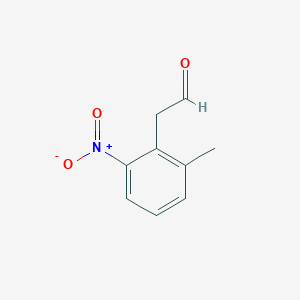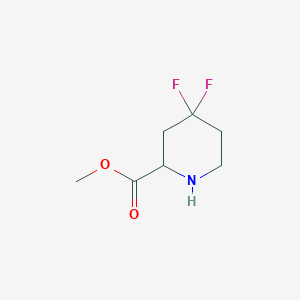![molecular formula C7H4BrN3O B13573918 6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B13573918.png)
6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with a bromine atom at the 6th position and an aldehyde group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The aldehyde group at the 2nd position can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: The major product is 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
Reduction Reactions: The major product is 6-Bromopyrazolo[1,5-a]pyrimidine-2-methanol.
Wissenschaftliche Forschungsanwendungen
6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of the BMP type I receptor kinases, which are involved in various cellular processes . The compound’s effects are mediated through the inhibition of these kinases, leading to altered cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
6-Bromopyrazolo[1,5-a]pyrimidine: Lacks the aldehyde group at the 2nd position.
Uniqueness
6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for diverse chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C7H4BrN3O |
|---|---|
Molekulargewicht |
226.03 g/mol |
IUPAC-Name |
6-bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C7H4BrN3O/c8-5-2-9-7-1-6(4-12)10-11(7)3-5/h1-4H |
InChI-Schlüssel |
FFHCAEHHGRACBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2N=CC(=CN2N=C1C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(Tert-butoxy)carbonyl]-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylicacid](/img/structure/B13573857.png)










